3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGHSKCSLARDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 314.36 g/mol. The structure features a triazole ring , which is known for its diverse biological activities, and a fluorophenoxy group , which enhances its pharmacokinetic properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against various bacterial strains. Specifically, compounds with similar structures have demonstrated minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole derivative A | 12.5 | Enterococcus faecalis |
| Triazole derivative B | 25 | Staphylococcus aureus |
| Triazole derivative C | 50 | E. coli |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Research has shown that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to the target molecule have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), exhibiting IC50 values in the low micromolar range .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole group may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity against cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Molecules assessed a series of triazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that the presence of a fluorophenoxy group significantly enhanced the antimicrobial potency compared to non-fluorinated analogs .
Study 2: Anticancer Properties
In another research effort, triazole derivatives were evaluated for their effects on MCF-7 and HeLa cell lines. The study found that modifications to the triazole ring could lead to improved anticancer activity, suggesting that structural optimization is key to enhancing efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolyl and Benzamide Motifs
KPR-5714
- Structure : N-[(R)-3,3-Difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide .
- Key Differences: Replaces the 4-fluorophenoxy group with a fluorophenylpyrazole moiety. Contains additional hydroxyl and difluoro groups on the alkyl chain.
- Properties: Molecular weight: 527.5 g/mol. LogP (calculated): 3.2. Topological polar surface area (TPSA): 108 Ų.
3,4-Diethoxy-N-[3-Methyl-1-(2H-1,2,3-Triazol-2-yl)Butan-2-yl]Benzamide
- Structure : Diethoxy-substituted benzamide with a triazolyl alkyl chain .
- Key Differences: Ethoxy groups at the 3- and 4-positions instead of fluorophenoxy. Lacks fluorination on the aromatic ring.
- Properties :
N-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Benzamide Derivatives
- Structure : Benzamide core with a triazolyl group at the 2-position and variable N-phenyl substituents .
- Key Differences: Triazolyl group directly attached to the benzamide ring. No fluorophenoxy or branched alkyl chain.
- Synthesis : Microwave-assisted C-N coupling using CuI catalysts improves efficiency (50–70% yields) .
Substituent Effects on Physicochemical Properties
*Estimated values based on structural analogs.
- Fluorophenoxy vs.
- Triazolyl Position : Triazolyl at the alkyl chain (target compound) versus the benzamide ring (N-phenyl derivatives) alters metabolic stability and steric interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
